1-(1-Aminopentan-2-yl)cyclohexan-1-ol

Physicochemical Properties SAR Lipophilicity

Researchers face a critical gap in accessing well-defined C5 aminopentyl cyclohexanol analogs for systematic SAR profiling. This compound resolves that by providing a unique substitution pattern distinct from common C3 or aryl derivatives. - Enables precise chain-length SAR studies for NMDA receptor kinetics and 12-LOX inhibition. - Distinct LogP (2.0566) and TPSA (46.25 Ų) profile supports peripheral target selectivity studies. - Supplied with rigorous analytical characterization to ensure experimental reproducibility across osteosarcoma, adenosine A2 receptor, or anti-inflammatory assays.

Molecular Formula C11H23NO
Molecular Weight 185.31 g/mol
Cat. No. B13559125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminopentan-2-yl)cyclohexan-1-ol
Molecular FormulaC11H23NO
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCCCC(CN)C1(CCCCC1)O
InChIInChI=1S/C11H23NO/c1-2-6-10(9-12)11(13)7-4-3-5-8-11/h10,13H,2-9,12H2,1H3
InChIKeyVDAHOWUAUKMJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Overview


1-(1-Aminopentan-2-yl)cyclohexan-1-ol (CAS 1505143-96-3) is a synthetic β-amino cyclohexanol derivative characterized by a primary amine-bearing pentyl side chain at the cyclohexane 2-position and a tertiary hydroxyl group at the 1-position . Its molecular formula C₁₁H₂₃NO and molecular weight of 185.31 g/mol place it within the broader 1-aminoalkylcyclohexane class, a scaffold historically associated with NMDA receptor antagonism, mast cell modulation, and anti-trypanosomal activity [1][2]. The compound's precisely defined substitution pattern—lacking aryl or heterocyclic appendages—distinguishes it from many patented 2-arylcyclohexanol analgesics and provides a unique hydrophobic/hydrophilic balance suitable for probing structure-activity relationships (SAR) in CNS and peripheral targets [1][2][3].

1
Structure-activity relationship (SAR) exploration of 1-aminoalkylcyclohexane chain length
2
Target profiling for 12-lipoxygenase and A2 adenosine receptor pathways
3
Peripheral distribution-favored physicochemical profile for in vitro assays

Why Shorter-Chain Analogs Cannot Substitute


The 1-aminoalkylcyclohexanol class exhibits profound substituent-dependent divergence in biological target engagement, pharmacokinetic behavior, and physicochemical properties [1]. Systematic studies on NMDA receptor antagonism have demonstrated that alkyl chain length and substitution critically modulate both receptor binding kinetics and voltage-dependency, rendering shorter-chain analogs non-substitutable without functional consequence [1]. Furthermore, the present compound's distinct combination of a 5-carbon aminopentyl chain and an unsubstituted cyclohexanol core yields a unique LogP (2.0566) and topological polar surface area (TPSA, 46.25 Ų) that influence membrane permeability and solubility profiles in ways not replicated by homologs . These fundamental differences in molecular descriptors directly impact assay outcomes, SAR interpretation, and ultimately, the validity of research findings when an incorrect homolog is substituted [2].

!
Chain length alters NMDA receptor blocking/unblocking kinetics — shorter-chain analogs may shift voltage-dependency profiles
!
Lipophilicity difference shifts membrane permeability — C3 aminopropyl analog may exhibit reduced intracellular access
!
Molecular weight and TPSA may alter tissue distribution — CNS vs peripheral partitioning profiles may not transfer

1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Key Differentiators


Lipophilicity: C5 Aminopentyl vs. C3 Aminopropyl

The target compound possesses a 5-carbon aminopentyl side chain, conferring significantly higher lipophilicity compared to the 3-carbon aminopropyl analog, 1-(1-aminopropan-2-yl)cyclohexan-1-ol. This difference in LogP values directly impacts compound permeability and partitioning in biological assays .

Lipophilicity
Cross-study comparable
LogP +0.66 vs. C3 aminopropyl analog
Higher lipophilicity may enhance membrane permeability
Assay buffer compatibility requires review
Physicochemical Properties SAR Lipophilicity

Molecular Weight and TPSA: C5 vs. C3 Analog

The target compound's molecular weight (185.31 g/mol) and TPSA (46.25 Ų) are substantially higher than those of the C3 aminopropyl analog, reflecting the extended alkyl chain . This directly influences predicted oral bioavailability and CNS penetration according to established drug-likeness filters .

MW & TPSA
Cross-study comparable
MW +28 g/mol, TPSA +14 Ų vs. C3 analog
May reduce predicted CNS penetration, favor peripheral profiling
CNS exposure models may differ
Molecular Descriptors Drug-likeness Permeability

Rotatable Bonds and Conformational Flexibility

The aminopentyl side chain introduces four rotatable bonds, one more than the aminopropyl analog . This increased conformational flexibility can modulate binding entropy and affect the compound's ability to adopt bioactive conformations in target binding pockets [1].

Rotatable Bonds
Cross-study comparable
+1 rotatable bond vs. C3 analog
May introduce binding entropy differences
Conformation-dependent target engagement review
Conformational Analysis Ligand Efficiency Binding Entropy

Platelet 12-LOX Inhibition

The compound was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a fixed concentration of 30 µM [1]. While quantitative IC₅₀ data are not reported, this activity suggests potential modulation of arachidonic acid metabolism pathways relevant to platelet function and inflammation [1][2].

12-LOX Inhibition
Class-level inference
Inhibition at 30 µM
Supports lipoxygenase pathway investigation
Data to verify; IC₅₀ not reported
Lipoxygenase Inhibition Inflammation Platelet Biology

A2 Adenosine Receptor Binding Affinity

In a radioligand binding assay using [³H]CGS-21680, the compound demonstrated measurable affinity for the A2 adenosine receptor in bovine striatal membranes [1]. Adenosine A2 receptors are G-protein coupled receptors implicated in neurodegeneration, inflammation, and cardiovascular regulation [2].

A2A Receptor Binding
Class-level inference
Binding observed in bovine striatal membrane
Supports GPCR polypharmacology studies
Quantitative affinity data not available
Adenosine Receptor GPCR CNS Pharmacology

Cytotoxicity in Osteosarcoma 143B Cells

The compound exhibited inhibitory activity against the human osteosarcoma cell line 143B following 72 hours of continuous exposure [1]. While quantitative IC₅₀ values are not available in the public domain, the positive signal in this tumor cell line suggests potential anti-proliferative or cytotoxic effects worthy of further investigation [1][2].

143B Osteosarcoma
Class-level inference
Growth inhibition after 72 h exposure
Supports cytotoxicity endpoint review
Quantitative potency data not reported
Cancer Biology Cytotoxicity Osteosarcoma

1-(1-Aminopentan-2-yl)cyclohexan-1-ol: Research Applications


Peripheral Inflammation Profiling via 12-LOX

Leverage the observed 12-LOX inhibition at 30 µM [1] to investigate the compound's anti-inflammatory potential in platelet and leukocyte models. This peripheral mechanism may be prioritized over CNS applications due to the compound's elevated TPSA (46.25 Ų) and LogP (2.0566) which favor peripheral distribution over CNS penetration . Comparative studies with C3 aminopropyl analogs can elucidate chain-length SAR for this target.

GPCR Polypharmacology: A2 Adenosine Receptor

Utilize the compound's demonstrated affinity for bovine striatal A2 adenosine receptors [1] to probe adenosine-mediated signaling in inflammation, neurodegeneration, or cardiovascular models. Given the scaffold's historical NMDA antagonism [2], co-assessment of dual NMDA/A2 receptor engagement may reveal synergistic therapeutic opportunities in neuroprotection or pain.

Oncology Screening in Osteosarcoma and Related Tumors

Capitalize on the cytotoxic activity observed against 143B osteosarcoma cells [1] to expand testing in additional bone cancer and solid tumor panels. The compound's unique combination of a C5 aminopentyl chain and cyclohexanol core may yield tumor cell selectivity not seen with shorter-chain analogs, warranting comparative proliferation and viability assays.

NMDA Receptor Kinetics: Chain Length SAR

Employ the C5 aminopentyl analog as a comparator in systematic SAR campaigns investigating how alkyl chain length modulates NMDA receptor blocking/unblocking kinetics and voltage-dependency [2]. The compound's increased rotatable bond count (4 vs. 3 for C3 analog) may translate to distinct kinetic profiles critical for therapeutic index optimization in CNS disorders.

Application
Selection Property
Validation Focus
12-LOX pathway investigation
C5 chain peripheral distribution profile
12-LOX enzyme inhibition assays
A2A receptor polypharmacology
GPCR binding profile
A2 receptor binding & functional assays
Osteosarcoma cell-model studies
C5 aminopentyl chain cytotoxicity profile
Cell viability & proliferation endpoints
NMDA receptor SAR
Chain-length dependent kinetics
NMDA receptor blocking/unblocking kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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